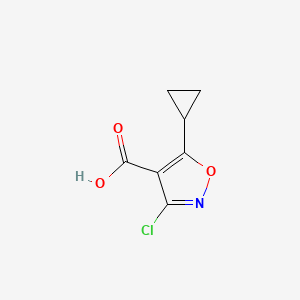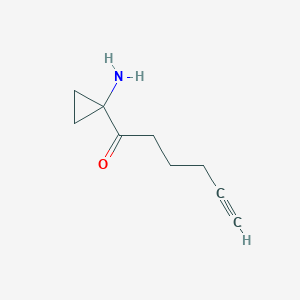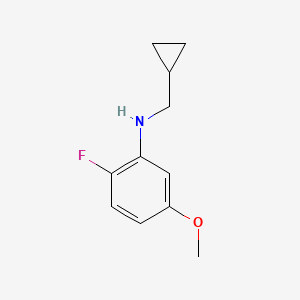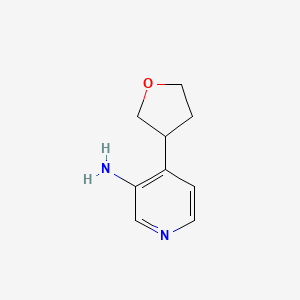
1,1-dioxo-3-prop-2-enylthiolane-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dioxo-3-prop-2-enylthiolane-3-carboxylic acid is a chemical compound with the molecular formula C8H12O4S and a molecular weight of 204.25 g/mol . This compound is known for its unique chemical structure, which includes a thiolane ring with a carboxylic acid group and a prop-2-enyl substituent. It is a high-purity substance with a minimum purity of 95% .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-dioxo-3-prop-2-enylthiolane-3-carboxylic acid typically involves the reaction of a thiolane derivative with appropriate reagents to introduce the prop-2-enyl and carboxylic acid groups. One common method involves the use of a thiolane precursor, which is reacted with prop-2-enyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then oxidized using an oxidizing agent like hydrogen peroxide to introduce the dioxo groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity level .
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dioxo-3-prop-2-enylthiolane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to convert the dioxo groups to hydroxyl groups.
Substitution: The prop-2-enyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles.
Major Products Formed
Oxidation Products: Compounds with additional oxygen-containing functional groups.
Reduction Products: Compounds with hydroxyl groups replacing the dioxo groups.
Substitution Products: Compounds with different functional groups replacing the prop-2-enyl group.
Applications De Recherche Scientifique
1,1-Dioxo-3-prop-2-enylthiolane-3-carboxylic acid has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1-dioxo-3-prop-2-enylthiolane-3-carboxylic acid involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to changes in their activity. The dioxo groups can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds with target molecules. These interactions can modulate various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxanes: Compounds with a similar dioxo structure but different ring systems.
1,3-Dioxolanes: Compounds with a similar dioxo structure but different ring systems.
Uniqueness
1,1-Dioxo-3-prop-2-enylthiolane-3-carboxylic acid is unique due to its specific thiolane ring structure combined with the prop-2-enyl and carboxylic acid groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C8H12O4S |
|---|---|
Poids moléculaire |
204.25 g/mol |
Nom IUPAC |
1,1-dioxo-3-prop-2-enylthiolane-3-carboxylic acid |
InChI |
InChI=1S/C8H12O4S/c1-2-3-8(7(9)10)4-5-13(11,12)6-8/h2H,1,3-6H2,(H,9,10) |
Clé InChI |
UISODZMGTLGGFA-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1(CCS(=O)(=O)C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 2-hydroxy-2-(trifluoromethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13201439.png)

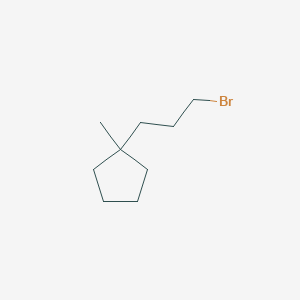
![2-Amino-3-phenyl-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B13201448.png)
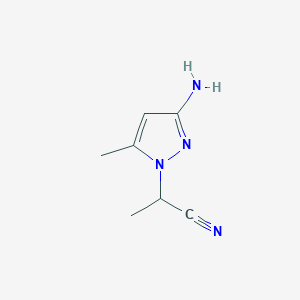
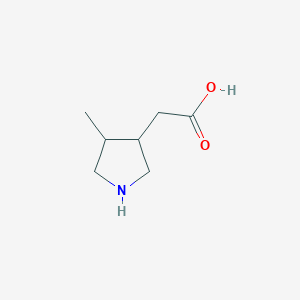
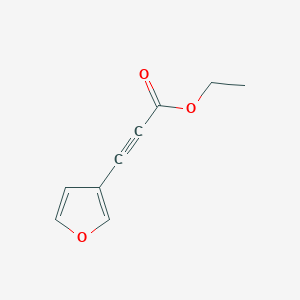
![4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol](/img/structure/B13201467.png)

